8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
“8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C10H10ClNO2 . It is used in research .
Molecular Structure Analysis
The molecular structure of “8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be represented by the InChI code: 1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is 365.8±42.0 °C, and its predicted density is 1.249±0.06 g/cm3 . The predicted pKa value is 11.92±0.40 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is human DNA topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. They play a crucial role in DNA replication, transcription, chromatin assembly, and recombination .
Mode of Action
This compound acts as an inhibitor of human DNA topoisomerase I . It prevents the enzyme-substrate binding, thereby inhibiting the catalytic activity of the enzyme . This interaction results in the disruption of DNA replication and transcription processes .
properties
IUPAC Name |
8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQSRCBLSQWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.